![molecular formula C10H15BrN4O B1271977 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol CAS No. 849021-42-7](/img/structure/B1271977.png)
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Overview
Description
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C10H15BrN4O. It is characterized by the presence of a bromopyrimidine group attached to a piperazine ring, which is further connected to an ethanol moiety.
Preparation Methods
The synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and piperazine.
Reaction Conditions: The bromopyrimidine is reacted with piperazine under controlled conditions to form 5-bromopyrimidin-2-ylpiperazine.
Ethanol Addition: The intermediate product is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group, resulting in the final product
Chemical Reactions Analysis
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids, and reduction reactions can convert it to other alcohols or hydrocarbons.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions
Scientific Research Applications
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Although not widely used industrially, it serves as a valuable research tool in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The bromopyrimidine group can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds to 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol include:
5-Bromopyrimidine: Lacks the piperazine and ethanol groups, making it less versatile in biological applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Contains a phenyl group instead of the bromopyrimidine, leading to different chemical and biological properties.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl group on the piperazine ring, affecting its reactivity and interactions
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAGRUBMUDIADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375495 | |
| Record name | 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-42-7 | |
| Record name | 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


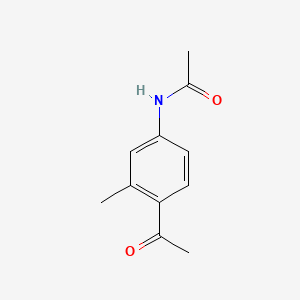
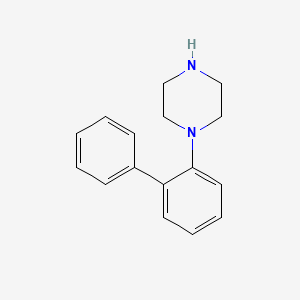
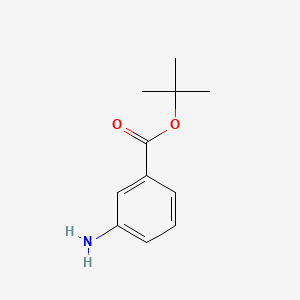
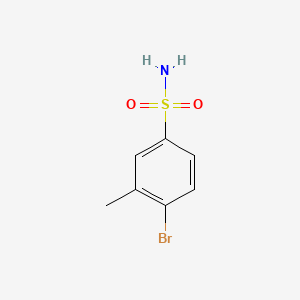
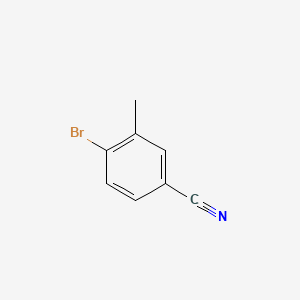
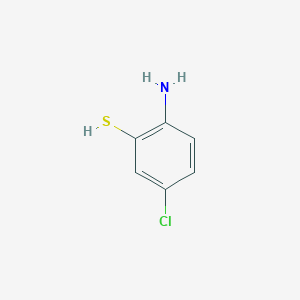
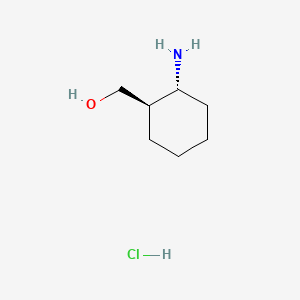
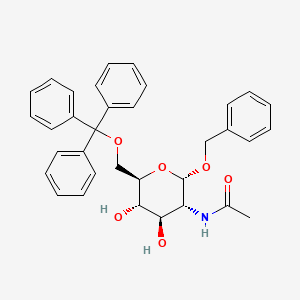
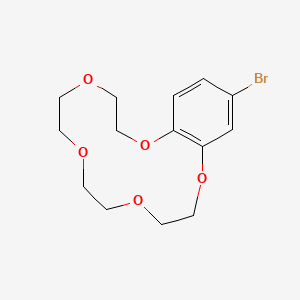


![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
